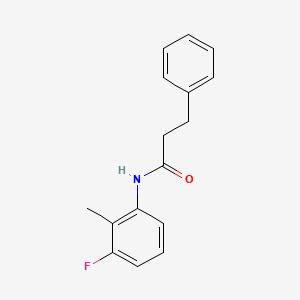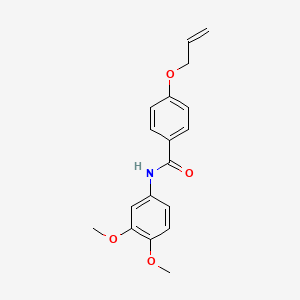![molecular formula C16H26ClNO3 B4408820 4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4408820.png)
4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride
Descripción general
Descripción
4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride, also known as Buphenine, is a chemical compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been used in scientific research for its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride is not well understood. However, it is thought to work by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, this compound may increase cardiac output and decrease peripheral resistance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase cardiac output and decrease peripheral resistance, leading to a decrease in blood pressure. It has also been shown to increase oxygen uptake in the body, which may be beneficial in the treatment of respiratory conditions such as asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride in lab experiments is its potential pharmacological properties. It has been shown to have effects on cardiovascular function and may be useful in the treatment of respiratory conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Direcciones Futuras
There are several potential future directions for the use of 4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride in scientific research. One area of interest is its potential use in the treatment of asthma. This compound has been shown to have bronchodilator effects, which may be beneficial in the treatment of this condition. Another area of interest is its potential use in the treatment of cardiovascular disease. This compound has been shown to have effects on cardiac output and peripheral resistance, which may be useful in the treatment of conditions such as hypertension and heart failure.
Conclusion
In conclusion, this compound, also known as this compound, is a synthetic compound that has been used in scientific research for its potential pharmacological properties. It has been studied for its effects on cardiovascular function and its potential use as a bronchodilator in the treatment of asthma. While there are advantages to using this compound in lab experiments, it is important to use caution due to its potential toxicity. There are several potential future directions for the use of this compound in scientific research, including its potential use in the treatment of asthma and cardiovascular disease.
Aplicaciones Científicas De Investigación
4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride has been used in scientific research for its potential pharmacological properties. It has been studied for its effects on cardiovascular function, including its ability to increase cardiac output and decrease peripheral resistance. It has also been studied for its potential use as a bronchodilator in the treatment of asthma.
Propiedades
IUPAC Name |
4-[2-(4-butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-3-14(2)20-16-6-4-15(5-7-16)19-13-10-17-8-11-18-12-9-17;/h4-7,14H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKHQFVRTLTHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B4408740.png)

![5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide](/img/structure/B4408752.png)
![4-{[(2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408757.png)



![1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408805.png)


![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4408832.png)
![4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4408837.png)
![4-{3-[4-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408846.png)
![N-(4-acetylphenyl)-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4408856.png)